2-Methoxy-2-(2-(trifluoromethyl)phenyl)acetonitrile
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Overview
Description
2-Methoxy-2-(2-(trifluoromethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenyl ring attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(2-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with methoxyacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium methoxide. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(2-(trifluoromethyl)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases.
Major Products
Oxidation: Formation of 2-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 2-methoxy-2-(2-(trifluoromethyl)phenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-(2-(trifluoromethyl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(2-(trifluoromethyl)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its bioavailability and potency.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile
- 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile
- 2-(Trifluoromethyl)phenylacetonitrile
Uniqueness
2-Methoxy-2-(2-(trifluoromethyl)phenyl)acetonitrile is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs.
Properties
Molecular Formula |
C10H8F3NO |
---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-methoxy-2-[2-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8F3NO/c1-15-9(6-14)7-4-2-3-5-8(7)10(11,12)13/h2-5,9H,1H3 |
InChI Key |
YGCAOLFHWDRQDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#N)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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